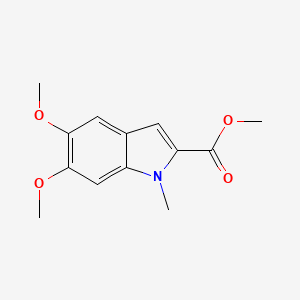

Methyl-5,6-Dimethoxy-1-methyl-1H-indol-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Methyl-5,6-Dimethoxy-1-methyl-1H-indol-2-carboxylat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:

Pharmazeutische Synthese

Diese Verbindung ist ein wertvoller Vorläufer bei der Synthese verschiedener Pharmazeutika. Ihre Struktur ist geeignet, das Rückgrat mehrerer therapeutischer Wirkstoffe zu bilden. Zum Beispiel sind Indol-Derivate bekanntermaßen bei der Biosynthese von Inhibitoren von Proteinkinasen verwendet , die entscheidend für die Regulierung von Zellfunktionen sind.

Organische Synthese

In der organischen Chemie kann diese Verbindung für die metallfreie Friedel-Crafts-Alkylierung verwendet werden , eine Reaktion, die Kohlenstoff-Kohlenstoff-Bindungen in aromatischen Verbindungen bildet. Dies ist wichtig für die Konstruktion komplexer organischer Moleküle.

Materialwissenschaften

Das Methyl-Indol-Carboxylat kann als Ausgangsmaterial für die Herstellung von Diphenylsulfoniumyliden aus Martins Sulfuran dienen . Diese Ylide sind nützliche Zwischenprodukte in der Materialwissenschaft zur Herstellung von Polymeren und anderen fortschrittlichen Materialien.

Katalyse

Es kann auch Anwendung in Kreuz-Dehydrierungskupplungsreaktionen finden , die entscheidend für die Bildung von Bindungen zwischen zwei verschiedenen Molekülen ohne die Notwendigkeit einer Vorfunktionalisierung sind, wodurch synthetische Pfade rationalisiert werden.

Biomedizinische Forschung

Indol-Derivate haben in der biomedizinischen Forschung Potenzial gezeigt, insbesondere bei der antituberkulären Aktivität gegen Mycobacterium tuberculosis und Mycobacterium bovis . Die spezifische Verbindung könnte auf ähnliche Bioaktivitäten untersucht werden.

Natürliche Produktsynthese

Die Verbindung ist möglicherweise nützlich bei der Totalsynthese von Naturprodukten wie Alkaloiden. Beispielsweise wurden Indolcarbonsäuren als Reaktanten zur Synthese von Renieramycin-G-Analoga verwendet , die Teil einer Klasse von Verbindungen mit Antitumoraktivitäten sind.

Agrochemie

Schließlich sind Indole bekanntlich Vorläufer für Phytoalexine , antimikrobielle Substanzen, die von Pflanzen produziert werden. Das this compound könnte auf seine Nützlichkeit bei der Entwicklung von Pflanzenschutzmitteln oder Wachstumsregulatoren untersucht werden.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activity .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the progress of reactions involving similar compounds can depend on the stability of the synthesized derivatives and the reaction environment .

Biochemische Analyse

Biochemical Properties

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate may alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity and cellular responses.

Molecular Mechanism

The molecular mechanism of action of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate may induce changes in gene expression by interacting with transcription factors and co-regulators, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.

Metabolic Pathways

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate their uptake and distribution . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic effects.

Subcellular Localization

The subcellular localization of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

methyl 5,6-dimethoxy-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINMKDRQCGQUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)